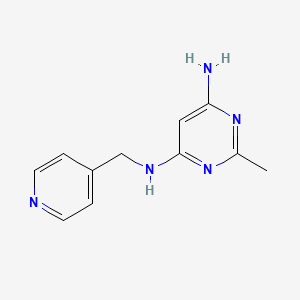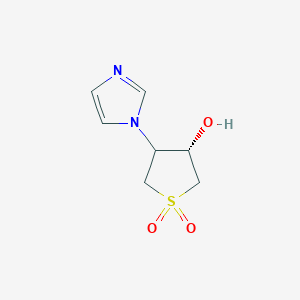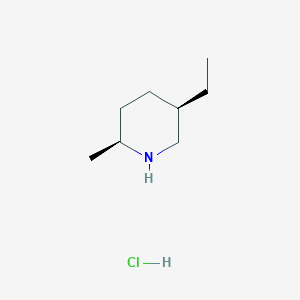
4-Hydroxy-3-nitrobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-nitrobenzenesulfonyl fluoride is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-nitrobenzenesulfonyl fluoride typically involves the nitration of 4-hydroxybenzenesulfonyl fluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Sulfonate Esters: Formed through nucleophilic substitution.
Amino Derivatives: Formed through the reduction of the nitro group.
Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.
Applications De Recherche Scientifique
4-Hydroxy-3-nitrobenzenesulfonyl fluoride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-nitrobenzenesulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to irreversible inhibition.
Molecular Pathways: The compound can modulate various biochemical pathways by inhibiting key enzymes involved in inflammatory responses and other physiological processes.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Fluoride: Lacks the hydroxyl and nitro groups, making it less reactive in certain contexts.
4-Nitrobenzenesulfonyl Fluoride:
Uniqueness: 4-Hydroxy-3-nitrobenzenesulfonyl fluoride is unique due to the presence of all three functional groups (hydroxyl, nitro, and sulfonyl fluoride) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
349-05-3 |
|---|---|
Formule moléculaire |
C6H4FNO5S |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
4-hydroxy-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4FNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H |
Clé InChI |
KQBGUCDGQYRIIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)







